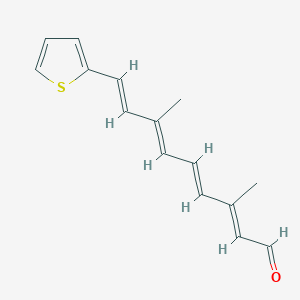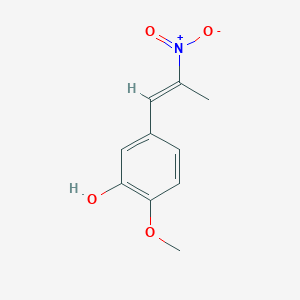
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring substituted with hydroxy (-OH) and methoxy (-OCH3) groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: 1-(3-Hydroxy-4-methoxyphenyl)-2-aminopropane.
Oxidation: 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroacetone.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to target molecules.
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one: Lacks the nitro group and has a different functional group on the propene chain.
3-Hydroxy-4-methoxyacetophenone: Similar phenyl ring substitution but different overall structure.
Uniqueness
1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is unique due to the combination of its nitro group and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
2-methoxy-5-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3/b7-5+ |
InChIキー |
OPXFTPHZEPWGLN-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)O)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester](/img/structure/B12326822.png)
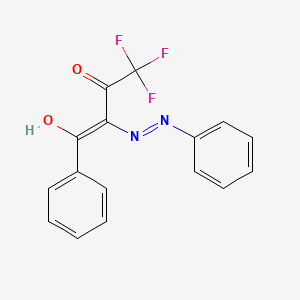
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B12326826.png)

![methyl 3-[[4-[2-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B12326841.png)

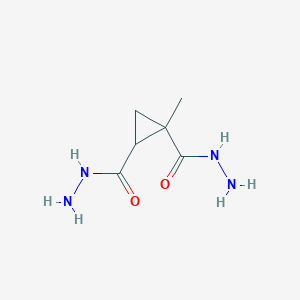

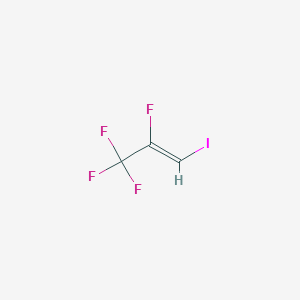
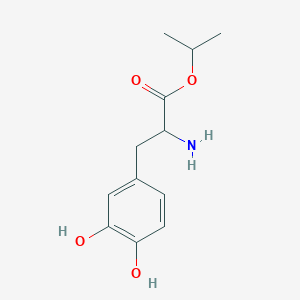
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

